tert-Butyl (1-cyclopentyl-2-(piperidin-3-yl)ethyl)carbamate
Overview
Description
tert-Butyl (1-cyclopentyl-2-(piperidin-3-yl)ethyl)carbamate is a versatile compound used in various scientific research fields. It is known for its applications in drug synthesis, catalysis, and organic chemistry studies.
Preparation Methods
The synthesis of tert-Butyl (1-cyclopentyl-2-(piperidin-3-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with cyclopentyl and piperidinyl derivatives under controlled conditions. One common method includes the use of Boc (tert-butoxycarbonyl) protection, which involves reacting Boc anhydride with ethanol and ammonia at low temperatures, followed by further reactions to introduce the cyclopentyl and piperidinyl groups . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
tert-Butyl (1-cyclopentyl-2-(piperidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
tert-Butyl (1-cyclopentyl-2-(piperidin-3-yl)ethyl)carbamate is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the synthesis of biologically active molecules.
Medicine: It finds applications in drug discovery and development, particularly in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl (1-cyclopentyl-2-(piperidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
tert-Butyl (1-cyclopentyl-2-(piperidin-3-yl)ethyl)carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl (2-piperidin-3-ylethyl)carbamate: Similar in structure but with different substituents, used in similar applications.
tert-Butyl (4-aminocyclohexyl)carbamate: Another related compound used in organic synthesis and catalysis.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
tert-butyl N-(1-cyclopentyl-2-piperidin-3-ylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-15(14-8-4-5-9-14)11-13-7-6-10-18-12-13/h13-15,18H,4-12H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSVPXSUDGCLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCNC1)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133438 | |
Record name | Carbamic acid, N-[1-cyclopentyl-2-(3-piperidinyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095409-79-1 | |
Record name | Carbamic acid, N-[1-cyclopentyl-2-(3-piperidinyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2095409-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-cyclopentyl-2-(3-piperidinyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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